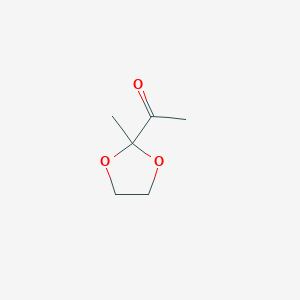

2-methyl-2-acetyl-1,3-dioxolane

Descripción

Propiedades

Número CAS |

57308-62-0 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

1-(2-methyl-1,3-dioxolan-2-yl)ethanone |

InChI |

InChI=1S/C6H10O3/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |

Clave InChI |

JGWHXQZGGHZZDG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1(OCCO1)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The reaction proceeds via the following steps:

-

Protonation of acetone : The acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) protonates the carbonyl group of acetone, forming a resonance-stabilized oxonium ion.

-

Nucleophilic attack : Ethylene glycol attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

-

Ring closure : Intramolecular dehydration forms the dioxolane ring, with the acetyl group retained at the 2-position.

The overall reaction is summarized as:

Catalytic Systems and Conditions

While specific data on reaction yields and kinetics are limited in publicly available literature, analogous dioxolane syntheses provide insights into optimal conditions:

| Parameter | Typical Range | Catalyst Examples |

|---|---|---|

| Temperature | 50–120°C | H₂SO₄, FeCl₃, Amberlyst™ resins |

| Reaction Time | 4–24 hours | p-Toluenesulfonic acid |

| Solvent | None (neat conditions) | Heteropoly acids |

| Molar Ratio (Acetone:Glycol) | 1:1 to 1:1.2 |

Homogeneous catalysts like sulfuric acid require neutralization and separation steps, whereas heterogeneous catalysts (e.g., ion-exchange resins) enable easier recycling. Recent advances explore photocatalytic methods using FeCl₃·6H₂O/NaNO₂ systems under UV irradiation, though these have primarily been applied to simpler dioxolanes.

Alternative Synthetic Routes and Modifications

Solid-State Polycondensation Byproduct Utilization

Patent literature discloses methods for producing related dioxolanes during polyester manufacturing. In polyethylene terephthalate (PET) production, acetaldehyde byproducts react with ethylene glycol in gas scrubbers containing acid catalysts:

While this pathway yields 2-methyl-1,3-dioxolane rather than the acetylated derivative, it demonstrates the industrial relevance of acid-catalyzed dioxolane synthesis. Adaptation of this method using acetyl-containing aldehydes could theoretically produce this compound, though no direct evidence exists in reviewed sources.

Purification and Isolation Techniques

Distillation and Solvent Extraction

Crude reaction mixtures typically undergo fractional distillation under reduced pressure to isolate this compound. Ethyl ether extraction followed by drying over anhydrous Na₂SO₄ is commonly employed for preliminary purification. Industrial-scale processes may incorporate continuous distillation columns with temperature controls optimized for the compound’s boiling point (~150–160°C at atmospheric pressure).

Challenges in Large-Scale Production

Key issues include:

-

Water removal : Azeotropic distillation with toluene or cyclohexane improves reaction efficiency by shifting equilibrium toward product formation.

-

Catalyst recovery : Heterogeneous catalysts (e.g., sulfonated zirconia) mitigate contamination and simplify post-reaction processing.

-

Thermal stability : Excessive heating during distillation may promote decomposition, necessitating precise temperature control.

Análisis De Reacciones Químicas

Types of Reactions: 2-methyl-2-acetyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

Aplicaciones Científicas De Investigación

2-methyl-2-acetyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-methyl-2-acetyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic reactions and non-covalent interactions with proteins and other biomolecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 1,3-dioxolane derivatives and their properties:

*Inferred from analogous synthesis methods and applications of related compounds.

Key Comparative Analysis

Stability and Reactivity :

- Fluorinated derivatives (e.g., poly(perfluoro-2-methylene-1,3-dioxolane)) exhibit exceptional thermal stability and gas permeability due to strong C-F bonds, outperforming commercial polymers like Cytop® .

- Copolymers with 2-methylene-4-phenyl-1,3-dioxolane degrade in alkaline media (5% NaOH, 1 h) to low polymerization degrees (~3), highlighting their biodegradability .

- 2-Methyl-1,3-dioxolane is volatile and persists in recycled PET, even after super-clean processing .

- Applications: Pharmaceuticals: 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a chiral intermediate separated via capillary GC, critical for enantiopure drug synthesis . Antimicrobial 1,3-dioxolane derivatives (e.g., 2-heptyl-1,3-dioxolane) inhibit Staphylococcus growth . Polymers: Fluorinated 1,3-dioxolanes are used in gas separation membranes, while 2-methylene derivatives enable degradable copolymers . Flavors and Fragrances: 4-Methyl-2-pentyl-1,3-dioxolane imparts fruity, pear-like notes at 20 ppm .

Synthetic Methods :

Physicochemical Properties

- Volatility : Lower molecular weight derivatives (e.g., 2-methyl-1,3-dioxolane, MW 102.1) are highly volatile, detected in PET headspace , while bulkier substitutes (e.g., 4-methyl-2-pentyl, MW 158.24) are used in sustained-release applications .

- Polarity: Fluorinated derivatives exhibit low polarity, enhancing gas permeability , whereas hydroxylated analogs (e.g., 1,3-dioxolane-2-methanol) are polar and bioactive .

Q & A

Q. What are the primary synthetic routes for 2-methyl-2-acetyl-1,3-dioxolane?

The synthesis of this compound typically involves acid- or base-catalyzed cyclization of diketones with diols. For example, reacting acetylacetone with ethylene glycol under acidic conditions (e.g., using p-toluenesulfonic acid) forms the dioxolane ring via ketalization . Alternative routes include substitution reactions using brominated precursors, where nucleophiles like acetyl groups replace halides in intermediates such as 2-(2-bromoethyl)-1,3-dioxolane derivatives . Reaction optimization often requires monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can identify the dioxolane ring protons (δ 4.0–4.5 ppm) and acetyl group signals (δ 2.1–2.3 ppm for CH, δ 200–210 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO, exact mass 130.0630) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for the acetyl carbonyl (~1700 cm) and dioxolane ether linkages (~1100 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

Optimization strategies include:

- Factorial Design : Use a 2 factorial approach to test variables (e.g., temperature, catalyst concentration, solvent polarity). For instance, higher temperatures may accelerate cyclization but risk acetyl group decomposition .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and side reactions (e.g., over-oxidation of acetyl groups) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis .

Q. How should researchers address contradictions in spectral data for dioxolane derivatives?

Discrepancies in NMR or MS data may arise from conformational isomerism or impurity co-elution . Mitigation steps include:

- Deuterated Solvents : Use DO or CDCl to eliminate solvent peak interference in NMR .

- 2D NMR Techniques : HSQC and COSY experiments resolve overlapping signals, especially in crowded δ 4.0–4.5 ppm regions .

- Chromatographic Purification : Gradient HPLC or preparative GC isolates the target compound from byproducts like unreacted diols .

Q. What mechanistic insights can guide the study of this compound’s reactivity?

Mechanistic studies often employ:

- Isotopic Labeling : O-labeled ethylene glycol traces oxygen migration during cyclization, clarifying whether the mechanism follows SN1 or SN2 pathways .

- Computational Chemistry : Density functional theory (DFT) calculates activation energies for key steps (e.g., nucleophilic attack on the carbonyl carbon) .

- Kinetic Isotope Effects (KIE) : Comparing reaction rates with deuterated vs. protiated substrates identifies rate-determining steps .

Methodological Considerations

Q. What experimental designs are suitable for evaluating the stability of this compound under varying pH conditions?

A split-plot design allows simultaneous testing of multiple factors:

Q. How can researchers validate the biological activity of this compound derivatives without FDA approval?

Follow non-clinical protocols :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) using cell lines .

- Ethical Compliance : Adhere to guidelines prohibiting human/animal testing, as emphasized in safety data sheets .

Data Analysis and Reporting

Q. What statistical methods resolve variability in reaction yield data?

Q. How should researchers document synthetic procedures for reproducibility?

- Detailed Protocols : Specify molar ratios, reaction times, and purification steps (e.g., "1.2 eq. acetylacetone, 0.1 eq. HSO, refluxed at 80°C for 6 h") .

- Open Data Repositories : Deposit spectral data in platforms like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.